Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl-
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Overview
Description
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a propionamide backbone substituted with a p-chlorophenoxy group and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is then subjected to purification processes such as recrystallization or chromatography to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as the ethylene-forming enzyme, by binding to their active sites and preventing substrate conversion . This inhibition can affect various cellular processes and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.
2-(p-Chlorophenoxy)isobutyric acid: Another similar compound with a different substitution pattern on the propionic acid backbone.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl group, in particular, contributes to its solubility and reactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
93144-68-4 |
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Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H25ClN2O2/c1-5-19(6-2)12-11-18-15(20)16(3,4)21-14-9-7-13(17)8-10-14/h7-10H,5-6,11-12H2,1-4H3,(H,18,20) |
InChI Key |
UCFLBYXMGOWZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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